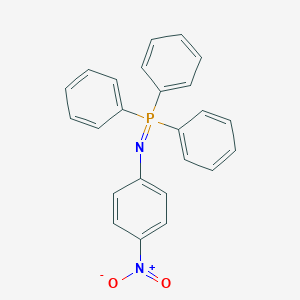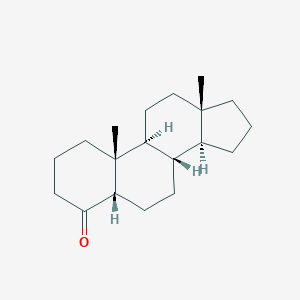
Cobalt silicofluoride
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt silicofluoride can be synthesized through the reaction of cobalt(II) fluoride with silicon tetrafluoride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
CoF2+SiF4→CoSiF6
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and pressure to optimize yield and purity. The use of high-purity reactants is essential to minimize impurities in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt silicofluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state cobalt compounds.
Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents.
Substitution Reagents: Various ligands such as phosphines, amines, and halides.
Major Products Formed:
Oxidation Products: Higher oxidation state cobalt compounds.
Reduction Products: Lower oxidation state cobalt compounds.
Substitution Products: Cobalt complexes with different ligands.
Applications De Recherche Scientifique
Cobalt silicofluoride has several applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions, particularly in fluorination and C-F bond activation.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Environmental Science: It is investigated for its role in environmental remediation processes.
Mécanisme D'action
The mechanism of action of cobalt silicofluoride involves its ability to interact with various molecular targets. In catalysis, it facilitates the activation of C-F bonds through its unique electronic properties. In biomedicine, it can interact with biological molecules, potentially serving as a contrast agent in imaging techniques .
Comparaison Avec Des Composés Similaires
Cobalt Fluoride (CoF₂): Similar in structure but lacks the silicon component.
Silicon Tetrafluoride (SiF₄): Contains silicon and fluorine but no cobalt.
Cobalt Chloride (CoCl₂): Another cobalt compound with different chemical properties.
Uniqueness: Cobalt silicofluoride is unique due to its combination of cobalt and silicon within the same compound, providing distinct chemical and physical properties that are not observed in its individual components .
Propriétés
IUPAC Name |
cobalt(2+);hexafluorosilicon(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.F6Si/c;1-7(2,3,4,5)6/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQWWKUOLIOJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Si-2](F)(F)(F)(F)F.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoF6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545422 | |
| Record name | Cobalt(2+) hexafluorosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.009 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12021-67-9, 12021-68-0 | |
| Record name | Silicate(2-), hexafluoro-, cobalt(2+) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12021-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt hexafluorosilicate(2-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012021679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt(2+) hexafluorosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What role does cobalt silicofluoride play in concrete formulations, and what are its potential benefits?
A1: this compound acts as a water-tightness enhancer in concrete formulations. [, ] It is often combined with silicate compounds, such as sodium silicate or potassium silicate, to achieve this effect. [, ] While the exact mechanism is not elaborated upon in these papers, the combination of silicofluorides and silicates likely contributes to the formation of denser, less permeable concrete, enhancing its resistance to water penetration. This enhanced water-tightness can lead to more durable and longer-lasting concrete structures.
Q2: Are there other chemical compounds similar to this compound used for the same purpose?
A2: Yes, the research papers mention several other silicofluoride compounds that can be used as alternatives to this compound in concrete formulations. These include zinc silicofluoride, copper silicofluoride, magnesium silicofluoride, nickel silicofluoride, lithium silicofluoride, and iron silicofluoride. [, ] These compounds, along with this compound, are often used interchangeably depending on factors such as cost, availability, and specific performance requirements.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)

![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)










